molecular formula C24H25N5O3 B2772684 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-91-9

8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2772684
CAS No.: 919009-91-9
M. Wt: 431.496
InChI Key: DTEKMJJREYYPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) focused on synthesizing a series of derivatives related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluating their affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The research identified potent ligands for 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptors with weak inhibitory potencies for PDE4B and PDE10A. Preliminary pharmacological in vivo studies suggested potential antidepressant and anxiolytic effects, highlighting the compound's significance in developing lead compounds for these applications. Molecular modeling indicated the importance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic application (https://consensus.app/papers/synthesis-evaluation-2fluoro-zagórska/d97e258758f25ae497d1df4c1d4ffb3a/?utm_source=chatgpt).

Antiproliferative Activity

Another direction of research involved evaluating the antiproliferative activity of derivatives containing hydantoin and purine moieties. A study by Zagórska et al. (2021) designed and synthesized hydantoin and purine derivatives, including the 4-acetylphenylpiperazinylalkyl moiety, to assess their anticancer activity on selected cancer cell lines. One compound, in particular, showed effectiveness against SW480, SW620, and PC3 cancer cell lines, along with high tumor-targeting selectivity. Docking studies suggested that the R isomers of these derivatives could be promising scaffolds for developing thymidine phosphorylase inhibitors, indicating potential therapeutic applications in cancer treatment (https://consensus.app/papers/design-synthesis-vitro-antiproliferative-activity-zagórska/9c36188b939f5fef9b2f7fa003b0ad0a/?utm_source=chatgpt).

Antioxidant Properties

The exploration of antioxidant properties in pyrazolopyridine derivatives, as conducted by Gouda (2012), involved using a key intermediate to synthesize various imidazolopyrazole derivatives. The study aimed to identify compounds with promising antioxidant activities, which are crucial for developing treatments for diseases caused by oxidative stress. Some of the synthesized compounds exhibited significant antioxidant activities, highlighting the potential of these derivatives in therapeutic applications related to oxidative stress management (https://consensus.app/papers/synthesis-antioxidant-evaluation-some-pyrazolopyridine-gouda/5ce9e5d28d385676948ea137211c763f/?utm_source=chatgpt).

Properties

IUPAC Name

6-(3-hydroxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-15-16(2)29-20-21(25-23(29)27(15)12-7-13-30)26(3)24(32)28(22(20)31)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,30H,7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKMJJREYYPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.